molecular formula C22H41NO3 B022371 N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide CAS No. 479050-96-9

N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide

Cat. No. B022371
M. Wt: 367.6 g/mol
InChI Key: HGMDJDYXARRSKB-FQEVSTJZSA-N
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Description

N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide, also known as N-octadecanoyl-L-Homoserine lactone, is a compound with the molecular formula C22H41NO3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide consists of 22 carbon atoms, 41 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 367.57 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide include a molecular weight of 367.6 g/mol . The compound has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has a rotatable bond count of 17 . The exact mass is 367.30864417 g/mol .

Scientific Research Applications

  • Vesicles Comprising Dimethylaminopropyl Octadecanamide, Stearic Acid, and Carboxyhexadecyl Disulfide

    • Scientific Field : Biotechnology and Bioprocess Engineering .
    • Summary of Application : This compound was used to prepare reduction-responsive carriers . These vesicles released rhodamine B in a concentration-dependent manner with dithiothreitol (DTT), a reducing agent .
    • Methods of Application : Vesicles were prepared and their properties were analyzed using techniques like Transmission Electron Microscopy (TEM) and Raman spectroscopy .
    • Results : The hydrodynamic mean diameter of the vesicles increased with increasing the content of carboxyhexadecyl disulfide (CHDDS). The release of rhodamine B from the vesicles was higher as the CHDDS content was higher .
  • Vesicles Composed of 2-(hexadecyloxy) Cinnamic Acid and N-[3-(dimethylamino) Propyl]-Octadecanamide

    • Scientific Field : Colloid and Polymer Science .
    • Summary of Application : These vesicles were prepared by taking advantage of a salt bridge formed between the amino group and the carboxylic group . They exhibited photo- and pH-responsive release properties .
    • Methods of Application : The structure of the vesicle was observed on a Transmission Electron Microscopy (TEM), and the size was determined on a dynamic light scattering equipment .
    • Results : The release degree of rhodamine B from the vesicle suspended in distilled water (pH 6.8) was about 70% in 1 hour at 25°C .

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-20-18-19-26-22(20)25/h20H,2-19H2,1H3,(H,23,24)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMDJDYXARRSKB-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide

CAS RN

479050-96-9
Record name N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479050-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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